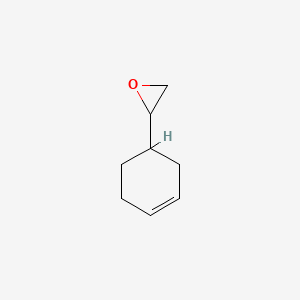
Epoxy-4-vinylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epoxy-4-vinylcyclohexene, also known as this compound, is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
Epoxy-4-vinylcyclohexene serves primarily as a chemical intermediate in the synthesis of various polymers and specialty chemicals. Its applications include:
- Synthesis of Epoxy Resins : The compound is utilized as a precursor for producing epoxy resins, which are known for their excellent mechanical properties and chemical resistance. The ring-opening polymerization of this compound leads to polyethers that can be cured with hardeners to form durable thermosetting polymers.
- Production of Specialty Polymers : Research has indicated its potential in creating biodegradable polymers with applications in drug delivery systems and tissue engineering. The dual functionality of this compound enables the development of polymers with tailored properties depending on the reaction conditions.
Research into the biological effects of this compound has revealed significant findings:
- Ovarian Toxicity Studies : Initial studies have shown that exposure to 4-vinylcyclohexene diepoxide (a derivative) can lead to ovarian damage in mice, indicating its potential ovotoxicity . The compound has been linked to chromosomal aberrations and mutagenesis in various organisms, including Salmonella typhimurium and Saccharomyces cerevisiae.
- Carcinogenic Potential : The International Agency for Research on Cancer classifies 4-vinylcyclohexene diepoxide as reasonably anticipated to be a human carcinogen based on evidence from animal studies . These studies have reported increased incidences of ovarian tumors and skin carcinomas in rodents exposed to the compound.
Case Study 1: Ovarian Toxicity
In a study involving female B6C3F1 mice, exposure to varying doses of 4-vinylcyclohexene diepoxide resulted in a dose-dependent increase in granulosa-cell tumors. The high-dose group exhibited a significant incidence of ovarian tumors compared to controls (p < 0.001), highlighting the compound's potential reproductive toxicity .
Case Study 2: Skin Carcinogenicity
Another study assessed the effects of skin application of 4-vinylcyclohexene diepoxide on mice over an extended period. Results indicated that skin tumors developed in a significant number of subjects, with some classified as squamous-cell carcinomas. This underscores the compound's carcinogenic potential when applied dermally .
Propriétés
Numéro CAS |
5116-65-4 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-cyclohex-3-en-1-yloxirane |
InChI |
InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-2,7-8H,3-6H2 |
Clé InChI |
OLKHRYQRCJLWLL-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C2CO2 |
SMILES canonique |
C1CC(CC=C1)C2CO2 |
Key on ui other cas no. |
11094-48-7 |
Synonymes |
1,2-epoxy-4-vinylcyclohexane 1,2-VCHE vinylcyclohexane 1,2-monoepoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















